2-(4-fluorophenyl)-5-methoxy-6-(2-methylpiperidine-1-carbonyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methoxy-6-(2-methylpiperidine-1-carbonyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-12-5-3-4-10-21(12)18(24)17-15(25-2)11-16(23)22(20-17)14-8-6-13(19)7-9-14/h6-9,11-12H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRMLQXKNZIXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-methoxy-6-(2-methylpiperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Methoxylation: The methoxy group can be introduced through an O-methylation reaction using methanol and a suitable methylating agent.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through an amide coupling reaction using a piperidine derivative and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5-methoxy-6-(2-methylpiperidine-1-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-5-methoxy-6-(2-methylpiperidine-1-carbonyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-methoxy-6-(2-methylpiperidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substitution at Position 2 :
- The target compound and Compound A both feature a 4-fluorophenyl group, which is associated with enhanced binding to hydrophobic protein domains. However, Compound A has an additional 2-oxoethyl chain, which may increase conformational flexibility but reduce metabolic stability compared to the rigid 2-methylpiperidine group in the target compound .
- Compound B replaces the 4-fluorophenyl group with a 2-methylphenyl group, likely altering its kinase selectivity profile .
In contrast, Compound A’s 4-methylbenzyl group is purely hydrophobic, favoring antiviral activity through membrane disruption .
Pharmacological Profiles: Compound A demonstrates antiviral activity, likely targeting viral replication machinery, whereas Compound B is a p38 MAP kinase inhibitor, suggesting applications in inflammatory diseases .
Structure-Activity Relationship (SAR) Insights
- The 4-fluorophenyl group is critical for maintaining activity across analogues, as seen in Compounds A and B. Its electronegativity likely enhances dipole interactions with target proteins .
- The 5-methoxy group in the target compound may donate electron density to the pyridazinone ring, increasing stability and resonance effects .
- Bulkier substituents at position 6 (e.g., 2-methylpiperidine-1-carbonyl vs. 4-methylbenzyl) correlate with divergent biological activities, suggesting this position modulates target specificity .
Biological Activity
The compound 2-(4-fluorophenyl)-5-methoxy-6-(2-methylpiperidine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyridazine core substituted with a fluorophenyl group and a methoxy group, along with a piperidine carbonyl moiety.
1. Antiviral Activity
Recent studies have indicated that pyridazinone derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viral targets. In vitro studies demonstrated that certain derivatives inhibited the activity of viral RNA polymerases, which are crucial for viral replication. The IC50 values for these compounds ranged from 0.26 µM to 0.39 µM, indicating potent antiviral activity .
2. Monoamine Oxidase Inhibition
The compound has been evaluated for its inhibitory effects on monoamine oxidases (MAO-A and MAO-B). In particular, derivatives with similar structural motifs have shown promising results in inhibiting MAO-B, with IC50 values as low as 0.013 µM. This suggests potential applications in treating neurological disorders where MAO inhibition is beneficial, such as depression and Parkinson's disease .
3. Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that some derivatives of this compound exhibited selective cytotoxic effects. For example, one study reported that a related pyridazinone caused complete cell death in L929 fibroblast cells at concentrations above 50 µM, while another derivative displayed no cytotoxicity at similar concentrations . This selectivity is crucial for developing therapeutic agents with minimal side effects.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Viral Replication : The compound likely interferes with viral RNA synthesis by inhibiting polymerase enzymes.
- Neurotransmitter Modulation : By inhibiting MAO-B, the compound may increase the levels of neurotransmitters such as dopamine and serotonin in the brain, providing therapeutic effects in mood disorders.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- A study on a series of pyridazinones showed significant antiviral activity against Hepatitis C virus (HCV) with IC50 values around 32 µM .
- Another investigation into the cytotoxic effects of pyridazinone derivatives demonstrated their potential as anticancer agents, showing selective toxicity towards cancer cells while sparing normal cells .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-5-methoxy-6-(2-methylpiperidine-1-carbonyl)pyridazin-3(2H)-one, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves multi-step reactions, including condensation and substitution steps. For example, dichloromethane and sodium hydroxide are commonly used as solvents and bases for intermediate formation . Yield optimization may require adjusting reaction temperatures, catalyst concentrations (e.g., palladium-based catalysts for coupling reactions), and purification techniques like column chromatography. Monitoring reaction progress via TLC or HPLC ensures intermediate stability.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography resolves 3D molecular conformation, as demonstrated for structurally related fluorophenyl-pyridine derivatives (e.g., bond angles and torsional strain analysis) .
- NMR (1H/13C) identifies substituent positions, with fluorine-19 NMR critical for tracking fluorophenyl groups.
- Mass spectrometry confirms molecular weight and fragmentation patterns. Cross-validation with computational methods (e.g., DFT calculations) enhances accuracy .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer: Prioritize targets based on structural analogs. For example, fluorophenyl-pyridine derivatives are often screened for enzyme inhibition (e.g., kinases) or receptor binding (e.g., GPCRs) . Use in vitro assays like fluorescence polarization for binding affinity or enzymatic activity assays (e.g., IC50 determination). Include positive/negative controls and replicate experiments (n=4) to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?
Methodological Answer:
- Core modifications: Systematically vary substituents (e.g., methoxy group replacement with ethoxy or halogens) and assess impact on potency .
- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins. Validate with mutagenesis studies .
- Pharmacokinetic profiling: Evaluate metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cell models) to prioritize analogs .
Q. What experimental designs resolve contradictions in data between in vitro and in vivo efficacy studies?
Methodological Answer:
- Dose-response alignment: Ensure in vivo dosing matches in vitro effective concentrations (e.g., using pharmacokinetic/pharmacodynamic modeling).
- Metabolite analysis: Identify active metabolites via LC-MS/MS, as in vivo efficacy may arise from biotransformation products .
- Tissue distribution studies: Use radiolabeled compounds to track bioavailability in target organs .
Q. How can environmental fate and ecotoxicological impacts of this compound be assessed?
Methodological Answer:
- Environmental persistence: Measure hydrolysis/photolysis rates under simulated sunlight (e.g., EPA Guideline 1617) .
- Bioaccumulation potential: Use logP values and bioconcentration factor (BCF) models.
- Toxicity screening: Perform acute/chronic assays on model organisms (e.g., Daphnia magna for aquatic toxicity) with endpoints like LC50 or reproductive impairment .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
Methodological Answer:
- Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error propagation: Account for variability in replicates (n=4) via bootstrap resampling .
- Meta-analysis: Compare results across labs using standardized protocols (e.g., OECD guidelines) to identify protocol-driven discrepancies .
Q. How can crystallographic data discrepancies (e.g., bond length variations) be reconciled?
Methodological Answer:
- Thermal parameter analysis: Check for temperature-induced lattice distortions during X-ray data collection .
- Hirshfeld surface analysis: Compare intermolecular interactions (e.g., hydrogen bonding) across crystal forms .
- DFT validation: Compute theoretical bond lengths and compare with experimental data to identify outliers .
Experimental Design
Q. What is an effective split-plot design for long-term stability studies of this compound?
Methodological Answer:
Q. How should researchers design a multi-omics study to elucidate this compound’s mechanism of action?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
